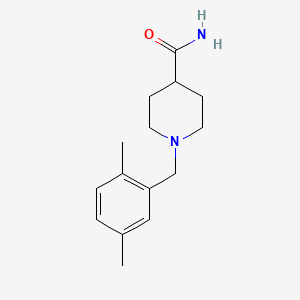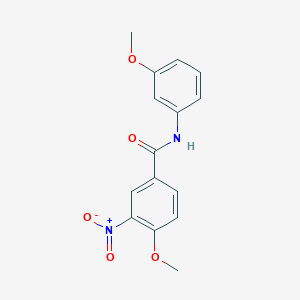
N-(2-methoxyphenyl)-1,2-dihydro-5-acenaphthylenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyphenyl)-1,2-dihydro-5-acenaphthylenecarboxamide, also known as DMAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. DMAC is a white crystalline powder that is soluble in organic solvents but insoluble in water.
作用機序
The mechanism of action of N-(2-methoxyphenyl)-1,2-dihydro-5-acenaphthylenecarboxamide is not fully understood. However, it has been suggested that N-(2-methoxyphenyl)-1,2-dihydro-5-acenaphthylenecarboxamide exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. N-(2-methoxyphenyl)-1,2-dihydro-5-acenaphthylenecarboxamide has also been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-1,2-dihydro-5-acenaphthylenecarboxamide has been shown to exhibit anti-inflammatory, analgesic, and antitumor activities. It has also been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. N-(2-methoxyphenyl)-1,2-dihydro-5-acenaphthylenecarboxamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer cells. N-(2-methoxyphenyl)-1,2-dihydro-5-acenaphthylenecarboxamide has also been shown to exhibit antioxidant activity and to protect against oxidative stress-induced cell damage.
実験室実験の利点と制限
One of the main advantages of N-(2-methoxyphenyl)-1,2-dihydro-5-acenaphthylenecarboxamide is its versatility in synthetic applications. N-(2-methoxyphenyl)-1,2-dihydro-5-acenaphthylenecarboxamide can be used as a building block for the synthesis of various organic compounds, including liquid crystals and polymers. N-(2-methoxyphenyl)-1,2-dihydro-5-acenaphthylenecarboxamide has also been shown to exhibit anti-inflammatory, analgesic, and antitumor activities, making it a promising candidate for drug development. However, N-(2-methoxyphenyl)-1,2-dihydro-5-acenaphthylenecarboxamide has some limitations in lab experiments, including its low solubility in water and its potential toxicity.
将来の方向性
There are several future directions for the study of N-(2-methoxyphenyl)-1,2-dihydro-5-acenaphthylenecarboxamide. One area of research is the development of N-(2-methoxyphenyl)-1,2-dihydro-5-acenaphthylenecarboxamide-based fluorescent probes for the detection of metal ions in biological systems. Another area of research is the synthesis of N-(2-methoxyphenyl)-1,2-dihydro-5-acenaphthylenecarboxamide derivatives with improved solubility and bioactivity. N-(2-methoxyphenyl)-1,2-dihydro-5-acenaphthylenecarboxamide has also been shown to exhibit potential as a drug candidate for the treatment of various diseases, including cancer and inflammation. Further studies are needed to fully understand the mechanism of action of N-(2-methoxyphenyl)-1,2-dihydro-5-acenaphthylenecarboxamide and its potential applications in medicine and materials science.
Conclusion:
In conclusion, N-(2-methoxyphenyl)-1,2-dihydro-5-acenaphthylenecarboxamide, or N-(2-methoxyphenyl)-1,2-dihydro-5-acenaphthylenecarboxamide, is a versatile chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. N-(2-methoxyphenyl)-1,2-dihydro-5-acenaphthylenecarboxamide has been shown to exhibit anti-inflammatory, analgesic, and antitumor activities, and has potential as a drug candidate for the treatment of various diseases. Further studies are needed to fully understand the mechanism of action of N-(2-methoxyphenyl)-1,2-dihydro-5-acenaphthylenecarboxamide and its potential applications in medicine and materials science.
合成法
N-(2-methoxyphenyl)-1,2-dihydro-5-acenaphthylenecarboxamide can be synthesized using various methods, including the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction, the Sonogashira coupling reaction, and the Buchwald-Hartwig amination reaction. The most commonly used method for the synthesis of N-(2-methoxyphenyl)-1,2-dihydro-5-acenaphthylenecarboxamide is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 2-methoxyaniline and 1,2-dihydroacenaphthylene-5-carboxylic acid with Pd(PPh3)4 as a catalyst in the presence of a base such as K2CO3 in DMF solvent.
科学的研究の応用
N-(2-methoxyphenyl)-1,2-dihydro-5-acenaphthylenecarboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-inflammatory, analgesic, and antitumor activities. N-(2-methoxyphenyl)-1,2-dihydro-5-acenaphthylenecarboxamide has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. In addition, N-(2-methoxyphenyl)-1,2-dihydro-5-acenaphthylenecarboxamide has been used as a building block for the synthesis of various organic compounds, including liquid crystals and polymers.
特性
IUPAC Name |
N-(2-methoxyphenyl)-1,2-dihydroacenaphthylene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2/c1-23-18-8-3-2-7-17(18)21-20(22)16-12-11-14-10-9-13-5-4-6-15(16)19(13)14/h2-8,11-12H,9-10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXRPYVXLTUWRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=C3CCC4=C3C2=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-1,2-dihydroacenaphthylene-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-1-ethyl-N-{[(4-iodophenyl)amino]carbonothioyl}-1H-pyrazole-5-carboxamide](/img/structure/B5696791.png)
![2-{[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5696798.png)

![4-methyl-N-[2-(1-methylcyclopropyl)phenyl]benzamide](/img/structure/B5696820.png)

![N-[4-(cyanomethyl)phenyl]-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5696828.png)



![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-ethoxybenzamide](/img/structure/B5696849.png)


